molecular formula C23H29N3O4S B2991070 N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide CAS No. 896278-62-9

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2991070
CAS No.: 896278-62-9
M. Wt: 443.56
InChI Key: CTLRUXTUGWDUIG-UHFFFAOYSA-N
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Description

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinyl ring substituted with a mesitylsulfonyl group and a p-tolyl moiety linked through an oxalamide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl core. The mesitylsulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the oxalamide linkage with the p-tolyl moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrrolidinyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

  • N1-(4-methoxyphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Uniqueness: N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide stands out due to its specific substitution pattern and the presence of the mesitylsulfonyl group, which imparts unique chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique chemical structure make it a valuable compound for research and development.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-15-7-9-19(10-8-15)25-23(28)22(27)24-14-20-6-5-11-26(20)31(29,30)21-17(3)12-16(2)13-18(21)4/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLRUXTUGWDUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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